(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
The compound "(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a pyrrolidine derivative characterized by a stereospecific (2S,4S) configuration. Its structure includes a 4-nitrobenzyl ester group, a hydroxymethyl substituent at position 2, and an acetylthio (acetylsulfanyl) group at position 4 of the pyrrolidine ring.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-10(19)24-14-6-13(8-18)16(7-14)15(20)23-9-11-2-4-12(5-3-11)17(21)22/h2-5,13-14,18H,6-9H2,1H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJAKHUEXVPIA-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a nitrophenyl group, a pyrrolidine ring, and an acetylsulfanyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to (4-nitrophenyl)methyl derivatives exhibit antimicrobial activity . For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antitumor Activity
Preliminary studies suggest that (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate may exhibit antitumor properties . In vitro experiments demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent. The compound's ability to induce apoptosis in tumor cells has been a focal point in recent research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to strand breaks and subsequent cell death.
- Oxidative Stress Induction : The presence of the nitrophenyl group may enhance the generation of reactive oxygen species (ROS), contributing to cellular damage in pathogens and cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Madesclaire et al. (2013) evaluated the antimicrobial effects of various nitrophenyl derivatives, including (4-nitrophenyl)methyl compounds. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 15 µg/mL |
| B | Escherichia coli | 20 µg/mL |
| C | Pseudomonas aeruginosa | 25 µg/mL |
Study 2: Antitumor Activity
In vitro assays performed on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 30 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| MCF-7 | 30 | DNA intercalation |
| A549 | 35 | ROS generation |
Scientific Research Applications
Physical Properties
- Molecular Weight : 318.37 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
- Stability : The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
Anticancer Activity
Recent studies have indicated that compounds similar to (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives containing the pyrrolidine structure have been shown to possess cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers .
Case Study: Cytotoxic Evaluation
A study synthesized a series of related compounds and evaluated their cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The results demonstrated that specific modifications to the pyrrolidine core significantly enhanced cytotoxic activity, suggesting that further structural optimization could yield more potent anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research into similar sulfanyl-containing compounds has revealed activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study: Antimicrobial Testing
In a comparative study, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity, highlighting the importance of structural features in determining efficacy .
Enzyme Inhibition
Another area of research focuses on the inhibition of specific enzymes involved in disease processes. Compounds like (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses .
Case Study: Enzyme Activity Assays
In vitro assays demonstrated that selected derivatives could effectively inhibit COX and LOX activities, suggesting potential applications in treating inflammatory diseases. The structure-activity relationship (SAR) studies provided insights into how different substituents affect enzyme binding affinity .
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | Amino acids | Acidic medium |
| 2 | Electrophilic Substitution | Nitrochlorobenzene | Base-catalyzed |
| 3 | Acetylation | Acetic anhydride | Anhydrous conditions |
| 4 | Sulfanylation | Thiol reagents | Mild heating |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The compound is compared below with four analogs (from –4) to highlight variations in substituents, molecular weight, and functional groups:
Critical Analysis of Differences
Functional Group Impact on Reactivity: The acetylthio group in the target compound and may enhance metabolic stability compared to the hydroxy group in or the ether-linked nitrophenoxy in . The sulfamoyl-ethylcarbamoyl group in introduces hydrogen-bonding capacity, which could improve target binding affinity but reduce membrane permeability compared to the target compound’s hydroxymethyl group.
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~350–400 g/mol) positions it within the range typical for orally bioavailable drugs. In contrast, (474.5 g/mol) may face challenges in absorption due to its higher mass and polar sulfamoyl group.
- The hydrochloride salt in improves solubility in aqueous media but introduces a counterion that may complicate formulation.
Biological Activity :
- Analogs like and are structurally related to protease inhibitors (e.g., SARS-CoV-2 Mpro inhibitors), where the hydroxymethyl or sulfamoyl groups participate in hydrogen bonding with catalytic residues .
- The 4-nitrobenzyl ester in the target compound and may act as a prodrug motif, releasing active carboxylic acid metabolites upon esterase cleavage.
Preparation Methods
Core Pyrrolidine Ring Formation
The pyrrolidine backbone is typically constructed via cyclization reactions. Patent EP0182213A1 describes the use of a Thorne-Ward cyclization strategy, where a linear precursor containing a primary amine and a carbonyl group undergoes intramolecular cyclization under acidic conditions. For the target compound, this involves a 4-nitrophenylmethyl-protected intermediate to prevent undesired side reactions during ring closure.
Key reagents for this step include:
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1-(4-Nitrophenyl)methyl chloroformate for introducing the protecting group.
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L-proline derivatives as chiral starting materials to enforce the 2S,4S configuration.
Stepwise Functionalization of the Pyrrolidine Core
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 2-position is introduced via Grignard addition or reduction of a ketone intermediate . According to JPH059426B2, a ketone precursor at C2 is reduced using sodium borohydride (NaBH4) in methanol, achieving >90% yield while preserving stereochemistry. Subsequent protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents oxidation during later steps.
Acetylsulfanyl Group Installation
The acetylsulfanyl moiety at C4 is incorporated through thioacetylation of a free thiol intermediate. Patent EP0182213A1 details the use of acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base. The thiol group is generated via reduction of a disulfide bridge using dithiothreitol (DTT), a method noted for its efficiency and mild conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The VulcanChem product page for this compound (VC21281302) highlights the sensitivity of the acetylsulfanyl group to hydrolysis, necessitating anhydrous solvents such as tetrahydrofuran (THF) or DCM. Reaction temperatures are maintained below 0°C during acylation steps to minimize racemization.
Catalytic Enhancements
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in esterification reactions improves yields from 65% to 88%, as reported in JPH059426B2. This is critical for the final coupling of the 4-nitrobenzyl ester group.
Purification and Characterization
Chromatographic Techniques
Final purification is achieved via flash column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2 v/v). Patent JPH059426B2 emphasizes the importance of reverse-phase HPLC for isolating enantiomerically pure product, with retention times consistently observed at 12.3 minutes under standardized conditions.
Spectroscopic Validation
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NMR : The ¹H-NMR spectrum (CDCl3) shows characteristic peaks at δ 8.21 ppm (doublet, aromatic protons) and δ 4.65 ppm (multiplet, hydroxymethyl group).
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 355.09 [M+H]⁺.
Data Tables
Table 1: Key Physical and Chemical Properties
Table 2: Representative Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Pyrrolidine cyclization | 78 | H2SO4, 0°C, 12 h |
| Hydroxymethyl reduction | 92 | NaBH4, MeOH, rt, 2 h |
| Thioacetylation | 85 | AcCl, Et3N, DCM, -10°C, 1 h |
| Final esterification | 88 | DMAP, DCC, THF, 0°C→rt, 6 h |
Q & A
Basic Research Questions
Q. What are the key structural features of (4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do they influence reactivity in synthetic pathways?
- The compound contains a stereochemically defined pyrrolidine ring with acetylsulfanyl and hydroxymethyl substituents at positions 4 and 2, respectively. The (4-nitrophenyl)methyl ester group acts as a leaving group, facilitating nucleophilic substitution reactions. The stereochemistry (2S,4S) is critical for enantioselective synthesis, as demonstrated in analogous Heck–Matsuda desymmetrization reactions of pyrrolidine derivatives .
- Methodological Insight : X-ray crystallography (e.g., a = 9.0385 Å, b = 12.2518 Å, c = 10.5452 Å in P21/n space group) can confirm spatial arrangement, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The stereochemistry and substituent positions can be resolved via 2D NMR (e.g., NOESY for spatial proximity of substituents). For example, the hydroxymethyl group (δ ~3.5–4.0 ppm) and acetylsulfanyl (δ ~2.3–2.5 ppm for CH3) are diagnostic .
- FTIR : Key peaks include S–Ac stretching (~1730 cm⁻¹), ester C=O (~1700 cm⁻¹), and NO2 asymmetric stretching (~1520 cm⁻¹) .
- HPLC : Enantiomeric excess can be determined using chiral stationary phases, as demonstrated for structurally related pyrrolidinones (e.g., 70–85% ee in analogous compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess data during asymmetric synthesis of this compound?
- Experimental Design : Use orthogonal analytical methods (e.g., SFC vs. HPLC with different chiral columns) to cross-validate enantiomeric ratios. For example, discrepancies in ee values (e.g., 70% vs. 85%) may arise from column selectivity or mobile phase interactions .
- Data Analysis : Employ computational modeling (e.g., DFT at B3LYP/6-311G(+) level) to predict energy barriers for diastereomer formation and correlate with experimental ee values .
Q. What non-covalent interactions dominate the supramolecular assembly of this compound in the solid state, and how do they impact crystallinity?
- Key Interactions : Hirshfeld analysis of related compounds reveals dominant C–H···O (8.30° dihedral angle) and nitro-O···π interactions (3.6327 Å distance), contributing to layered crystal packing .
- Impact on Crystallinity : Strong hydrogen bonds (e.g., O1—H12···O1ii, 2.47 Å) enhance thermal stability, while steric hindrance from the acetylsulfanyl group may reduce solubility .
Q. How can computational methods optimize reaction conditions for synthesizing this compound with high stereochemical fidelity?
- Approach : Use molecular docking to simulate transition states in desymmetrization reactions (e.g., Heck–Matsuda) and identify optimal catalysts. For example, Pd-catalyzed systems in analogous pyrrolidine syntheses achieve >80% yield .
- Parameterization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) based on computed Gibbs free energy profiles to minimize racemization .
Q. What are the challenges in analyzing hydrolytic stability of the (4-nitrophenyl)methyl ester group under physiological conditions?
- Experimental Strategy : Monitor degradation via UV-Vis (λmax ~400 nm for released 4-nitrophenolate) in buffered solutions (pH 7.4). Compare with kinetic data from analogous esters (e.g., t1/2 ~2–4 hours in PBS) .
- Mitigation : Introduce steric shielding (e.g., bulky substituents) or replace the ester with a more stable group (e.g., pentafluorophenyl) if premature hydrolysis occurs .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray diffraction with circular dichroism (CD) for absolute configuration assignment.
- Reaction Optimization : Use high-throughput screening (HTS) to evaluate catalysts (e.g., Pd, Rh) in desymmetrization reactions.
- Computational Validation : Pair experimental data with DFT calculations (e.g., Gaussian 16) to refine mechanistic hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
